2-(6-chloro-4H-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine
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Overview
Description
This compound, with the systematic name N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-N-methyl-2-[(4-methylphenyl)amino]-2-oxoethan aminium , has the molecular formula C₁₉H₂₂ClN₂O₃ and an average mass of approximately 361.842 Da . It belongs to the class of imidazolidine derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 6-chloro-4H-1,3-benzodioxin-8-ylmethylamine with 4-methylphenyl isocyanate . The reaction proceeds through an imidazolidine intermediate, which subsequently undergoes cyclization to form the target compound .
Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used.
Industrial Production:: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the described methods.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the chloro and methyl groups are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chloro group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. Detailed analysis of these products requires further investigation.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Research: Used as a building block in the synthesis of other compounds.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
and (2E)-3-(6-Chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one . These compounds share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C25H25ClN2O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C25H25ClN2O2/c1-17-3-7-21(8-4-17)27-11-12-28(22-9-5-18(2)6-10-22)25(27)23-14-20(26)13-19-15-29-16-30-24(19)23/h3-10,13-14,25H,11-12,15-16H2,1-2H3 |
InChI Key |
NQGMGSHWAVTDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=CC4=C3OCOC4)Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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